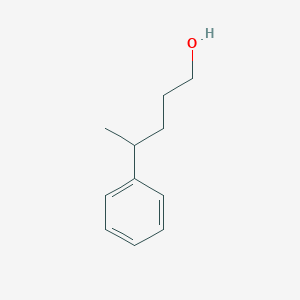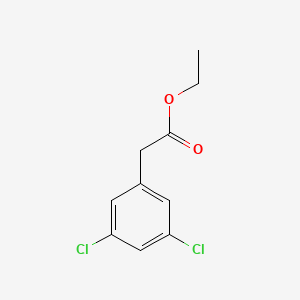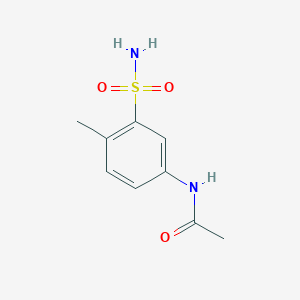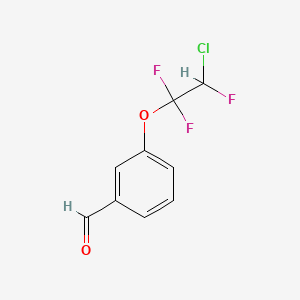
Pentafluorobenzyl acetate
Descripción general
Descripción
Pentafluorobenzyl acetate is a chemical compound with the molecular formula C9H5F5O2 . It has an average mass of 240.127 Da and a monoisotopic mass of 240.020966 Da .
Synthesis Analysis
Pentafluorobenzyl esters can be prepared by reacting the free acid with pentafluorobenzyl bromide and triethylamine in acetonitrile solution . This method is used for the analysis of toxic metabolites with active hydrogen atoms, such as acids, alcohols, and phenolic compounds .Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C9H5F5O2 . The pentafluorobenzyl (PFB) derivatives of phenols, amines, and carboxylic acids demonstrate excellent electron capture properties for detection by negative chemical ion (NCI) mass spectrometric detection, combined with superior gas chromatographic (GC) separation due to their volatility .Chemical Reactions Analysis
This compound is used in the derivatization process prior to GC analysis . This process changes the properties of targets to improve their separation, increase their volatility, and enhance the sensitivity of instrumental detection .Physical And Chemical Properties Analysis
This compound has a molecular formula of C9H5F5O2 and an average mass of 240.127 Da . It demonstrates excellent electron capture properties for detection by negative chemical ion (NCI) mass spectrometric detection, combined with superior gas chromatographic (GC) separation due to their volatility .Aplicaciones Científicas De Investigación
Chemical Analysis and Chromatography
Pentafluorobenzyl acetate and its derivatives are extensively used in chemical analysis, especially in chromatography. Sinkkonen et al. (1995) demonstrated the preparation of pentafluorobenzyl (PFB) derivatives of chlorinated acetic and propionic acids, showcasing the utility of PFB derivatives in gas chromatography-mass spectrometry (Sinkkonen et al., 1995). Similarly, Epstein and Cohen (1981) developed a microscale method for preparing the pentafluorobenzyl ester of indole-3-acetic acid, a plant hormone, highlighting its application in plant material analysis (Epstein & Cohen, 1981). These applications demonstrate the relevance of this compound derivatives in enhancing analytical techniques for various organic compounds.
Environmental and Biological Analysis
The application of this compound derivatives extends to environmental and biological analysis. Chauhan and Darbre (1982) investigated the determination of acetyl and formyl groups as pentafluorobenzyl esters in environmental samples (Chauhan & Darbre, 1982). This study underlines the role of these derivatives in detecting and quantifying various environmental contaminants. Additionally, Xiaoyu and Zihou (1993) described a method for determining thiocyanate anion as its pentafluorobenzyl derivative, showcasing the compound's utility in sensitive and selective analysis of waste water and biological samples (Xiaoyu & Zihou, 1993).
Safety and Hazards
Mecanismo De Acción
Target of Action
Pentafluorobenzyl acetate, like its related compound 2,3,4,5,6-Pentafluorobenzyl Alcohol, may interact with Alcohol dehydrogenase 1C . This enzyme plays a crucial role in the metabolism of alcohols and aldehydes in the body .
Mode of Action
It’s known that the pentafluorobenzyl (pfb) derivatives of phenols, amines, and carboxylic acids demonstrate excellent electron capture properties for detection by negative chemical ion (nci) mass spectrometric detection . This suggests that this compound might interact with its targets in a similar way.
Biochemical Pathways
This compound may be involved in various biochemical pathways. For instance, it could be part of the acetyl CoA pathway, which requires approximately 10 enzymes to catalyze the conversion of H2 and CO2 to formate, acetate, and pyruvate . .
Pharmacokinetics
It’s known that the pfb derivatives of phenols, amines, and carboxylic acids demonstrate excellent gas chromatographic (gc) separation due to their volatility . This suggests that this compound might have similar properties, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The incorporation of the pentafluorobenzyl group into certain polymers results in a different solubility compared to its analogs . This suggests that this compound might have similar effects on the solubility of other compounds or structures in the body.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the polymerization of 2,3,4,5,6-pentafluorobenzyl 2-diazoacetate, a related compound, is conducted at ambient temperature . This suggests that the temperature might influence the action, efficacy, and stability of this compound.
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O2/c1-3(15)16-2-4-5(10)7(12)9(14)8(13)6(4)11/h2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWSXTXKQABCID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C(=C(C(=C1F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2002-93-9 | |
| Record name | Benzenemethanol, 2,3,4,5,6-pentafluoro-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2002-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyridine](/img/structure/B3114120.png)




![(2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B3114168.png)

![3-[2-Benzyloxycarbonylamino-3-(2-carboxy-ethoxy)-2-(2-carboxy-ethoxymethyl)-propoxy]-propionic acid](/img/structure/B3114179.png)

![Benzo[c][1,2,5]oxadiazole-4-carbonitrile](/img/structure/B3114187.png)

![Bis[1-(N,N-dimethylamino)-2-propanolato]nickel(II)](/img/structure/B3114193.png)
